molecular formula C5H5N5O B14753702 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl- CAS No. 875-84-3

1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-

Cat. No.: B14753702
CAS No.: 875-84-3
M. Wt: 151.13 g/mol
InChI Key: WAPITLKEVRSXOT-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl- is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by a fused ring system containing both triazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl- has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.

    Industrial Chemistry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to therapeutic effects. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[4,3-b][1,2,4]triazine
  • 1,2,4-Triazolo[4,3-b][1,2,4]triazole
  • 1,2,4-Triazolo[4,3-b][1,2,4]tetrazine

Uniqueness

1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl- is unique due to its specific substitution pattern and fused ring system This unique structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which differentiate it from other similar compounds

Properties

CAS No.

875-84-3

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

3-methyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one

InChI

InChI=1S/C5H5N5O/c1-3-8-9-5-7-4(11)2-6-10(3)5/h2H,1H3,(H,7,9,11)

InChI Key

WAPITLKEVRSXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=CC(=O)N2

Origin of Product

United States

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